1H-Pyrrolo[2,3-b]pyridin-3-amine, also known as 7-azaindole-3-amine, is a heterocyclic aromatic amine that belongs to the class of azaindoles. Azaindoles are bioisosteres of indoles and purines, making them valuable building blocks in medicinal chemistry. [] 1H-Pyrrolo[2,3-b]pyridin-3-amine and its derivatives have attracted considerable attention in scientific research due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. They have been investigated as potential therapeutic agents for various diseases, making them a subject of significant interest in drug discovery and development.
Compound Description: This compound serves as a starting material in the synthesis of a series of benzothiophenes with antitumor and antioxidant activities. [] Specifically, it undergoes cyanoacylation to yield a key intermediate, cyanoacetamide 2. []
Relevance: This compound shares a structural resemblance to 1H-pyrrolo[2,3-b]pyridin-3-amine in that both possess a bicyclic nitrogen-containing heterocycle. The key difference lies in the additional benzene ring fused to the pyrrole moiety in 2-amino-tetrahydrobenzothiophene-3-carboxylate ethyl ester, forming a benzothiophene system. []
Compound Description: Derived from 2-amino-tetrahydrobenzothiophene-3-carboxylate ethyl ester, this cyanoacetamide serves as a crucial intermediate in the synthesis of various heterocyclic compounds, including substituted 2-iminocoumarins, acrylamides, hydrazone derivatives, and pyridopyrazolotriazines. []
Relevance: While not directly containing the core structure of 1H-pyrrolo[2,3-b]pyridin-3-amine, this compound represents a key intermediate derived from a structurally related starting material and utilized in synthesizing a diverse library of heterocycles. []
Compound Description: These compounds, synthesized via Knoevenagel condensation using cyanoacetamide 2, represent a class of heterocyclic compounds with potential biological activity. []
Relevance: Though structurally distinct from 1H-pyrrolo[2,3-b]pyridin-3-amine, these compounds highlight the synthetic utility of a related intermediate (cyanoacetamide 2) in accessing diverse heterocyclic scaffolds. []
Acrylamides (7a, 7b)
Compound Description: Synthesized via Knoevenagel condensation using cyanoacetamide 2, these acrylamides did not yield the desired pyrazoles (8a, 8b) upon treatment with phenylhydrazine. []
Relevance: Although not directly containing the 1H-pyrrolo[2,3-b]pyridin-3-amine core, these compounds represent another class of heterocyclic compounds derived from a common, structurally related intermediate. []
Hydrazone Derivatives (9, 10)
Compound Description: These compounds result from coupling cyanoacetamide 2 with various amines, showcasing the versatility of this intermediate in generating diverse heterocyclic structures. [] Notably, hydrazone derivative 10 undergoes cyclization to afford the pyridopyrazolotriazine 11. []
Relevance: While not sharing the exact core structure of 1H-pyrrolo[2,3-b]pyridin-3-amine, these compounds demonstrate the synthetic potential of a related intermediate in constructing complex heterocycles. []
Pyridopyrazolotriazine 11
Compound Description: This tricyclic heterocyclic compound is obtained through the cyclization of hydrazone derivative 10, showcasing the potential for generating complex structures from simpler, related intermediates. []
Relevance: Although structurally distinct from 1H-pyrrolo[2,3-b]pyridin-3-amine, this compound highlights the synthetic utility of a related intermediate in accessing diverse heterocyclic frameworks. []
Dimethylaminoacrylamide 12
Compound Description: This compound, formed by reacting cyanoacetamide 2 with dimethylformamide-dimethylacetal (DMF-DMA), undergoes transamination with an amine to yield pyrazole 13. []
Relevance: Similar to other compounds in this list, while not possessing the core structure of 1H-pyrrolo[2,3-b]pyridin-3-amine, this compound exemplifies the synthetic versatility of a related intermediate in constructing diverse heterocyclic compounds. []
Pyrazole 13
Compound Description: This compound results from the transamination of dimethylaminoacrylamide 12. Attempts to cyclize it in acetic acid or pyridine were unsuccessful. []
Relevance: Though not directly containing the 1H-pyrrolo[2,3-b]pyridin-3-amine framework, this pyrazole derivative represents another heterocyclic compound derived from a common, structurally related intermediate. []
Compound Description: This compound is a positron emission tomography (PET) imaging agent developed for quantifying neurofibrillary tangles (NFTs). It exhibits high specificity and selectivity for binding to NFTs. [, , , ]
Relevance: This compound shares a crucial structural feature with 1H-pyrrolo[2,3-b]pyridin-3-amine: the pyrrolopyridine moiety. [(18)F]-MK-6240 incorporates a 1H-pyrrolo[2,3-c]pyridin-1-yl group within its structure, highlighting the relevance of this specific heterocyclic motif in medicinal chemistry. [, , , ]
Compound Description: Pexidartinib, available as a dihydrochloride dihydrate salt, acts as a colony-stimulating factor 1 receptor (CSF-1R) inhibitor. [, , ]
Relevance: This compound displays a direct structural connection to 1H-pyrrolo[2,3-b]pyridin-3-amine. Pexidartinib incorporates a 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl group as a key structural element. [, , ] This close structural similarity underscores the significance of the pyrrolopyridine scaffold in medicinal chemistry and its application in targeting specific biological pathways.
Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. []
Relevance: This compound exhibits a direct structural relationship with 1H-pyrrolo[2,3-b]pyridin-3-amine. It contains a 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl group within its structure, highlighting the importance of the pyrrolopyridine motif in drug design. []
Compound Description: These two compounds are structurally very similar derivatives containing a 1H-pyrrolo[2,3-b]pyridine core. [, ]
Relevance: These compounds are directly related to 1H-pyrrolo[2,3-b]pyridin-3-amine by sharing the 1H-pyrrolo[2,3-b]pyridine core structure, differing in the substitutions at the 4 and 5 positions. [, ] These compounds further emphasize the importance of this specific heterocyclic motif in medicinal chemistry.
Compound Description: Compound w2 demonstrates promising inhibitory activity against human dihydroorotate dehydrogenase (hDHODH). []
Relevance: This compound incorporates a 1H-pyrrolo[2,3-b]pyridin-3-yl group as a key structural component, directly linking it to 1H-pyrrolo[2,3-b]pyridin-3-amine. []
Compound Description: PLX5622 is a CSF-1R inhibitor used in glioma studies. []
Relevance: This compound shares a structural connection with 1H-pyrrolo[2,3-b]pyridin-3-amine through the inclusion of a 5-methyl-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl moiety. []
15. 7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6) and Derivatives* Compound Description: Compound 7d-6 and its derivatives exhibit potent inhibitory activity against platelet-derived growth factor-beta receptor (PDGF-betaR). Notably, derivative 7d-9 shows high selectivity for PDGF-betaR. []* Relevance: This series of compounds incorporates a 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl group, directly relating them to 1H-pyrrolo[2,3-b]pyridin-3-amine. []
16. 2-[[4-[6-(Isopropylamino)pyrimidin-4-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]ethanol* Compound Description: This compound emerged as a potential anticancer agent targeting CDK9/cyclin T1 kinase through ligand- and structure-based pharmacophore modeling and docking studies. []* Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with 1H-pyrrolo[2,3-b]pyridin-3-amine, highlighting the relevance of this core structure in developing anticancer agents. []
17. 3-Benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones* Compound Description: These compounds serve as exocyclic methylene lactamyl Michael acceptors in rhodium-catalyzed asymmetric 1,4-addition reactions with arylboronic acids. []* Relevance: These compounds share the 1H-pyrrolo[2,3-b]pyridine core structure with 1H-pyrrolo[2,3-b]pyridin-3-amine, emphasizing the versatility of this scaffold in various chemical reactions. []
18. 3- and 4-Amino-Naphthyridin-2(1H)-one Derivatives* Compound Description: These compounds are synthesized via a ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane. []* Relevance: While not directly containing the core structure of 1H-pyrrolo[2,3-b]pyridin-3-amine, these compounds are synthesized from closely related precursors, highlighting the synthetic potential of modifying this class of heterocycles. []
19. 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine* Compound Description: This compound is a selective Rho-kinase inhibitor. []* Relevance: This compound incorporates a 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl group, directly linking it to 1H-pyrrolo[2,3-b]pyridin-3-amine. []
20. N-(3-Fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide* Compound Description: This compound is a Type II DFG-out inhibitor for RIPK3 kinase. []* Relevance: Similar to other compounds, this molecule incorporates a 1H-pyrrolo[2,3-b]pyridin-4-yloxy group, emphasizing the continued relevance of this specific heterocyclic motif within medicinal chemistry. []
21. 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine and 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine * Compound Description: These two compounds represent simple examples of molecules featuring the 1H-pyrrolo[2,3-b]pyridine core. [, ]* Relevance: These compounds are directly related to 1H-pyrrolo[2,3-b]pyridin-3-amine as they share the 1H-pyrrolo[2,3-b]pyridine core structure. [, ]
22. 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile (8o) * Compound Description: Compound 8o is a novel PI3K/mTOR dual inhibitor with promising antitumor efficacy. []* Relevance: This compound features a 1H-pyrrolo[2,3-b]pyridin-6-yl moiety, linking it to 1H-pyrrolo[2,3-b]pyridin-3-amine through the shared pyrrolopyridine core. []
23. 4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806)* Compound Description: BMS-378806 is a HIV-1 attachment inhibitor that disrupts CD4-gp120 interactions. []* Relevance: This compound features a 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl moiety, directly relating it to 1H-pyrrolo[2,3-b]pyridin-3-amine through the shared pyrrolopyridine core structure. []
24. 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)quinolines* Compound Description: This class of compounds is synthesized via a SnCl2-catalyzed multicomponent reaction. [, ]* Relevance: These compounds are structurally related to 1H-pyrrolo[2,3-b]pyridin-3-amine through the presence of the 1H-pyrrolo[2,3-b]pyridin-3-yl group within their structure. [, ]
25. 3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (Compound 22)* Compound Description: Compound 22 is a potent type II CDK8 inhibitor that shows significant antitumor activity against colorectal cancer. []* Relevance: This compound features a 1H-pyrrolo[2,3-b]pyridin-5-yl group, linking it structurally to 1H-pyrrolo[2,3-b]pyridin-3-amine through the shared pyrrolopyridine core. []
26. 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one* Compound Description: This compound is a polyheterocyclic compound synthesized via a multistep process. []* Relevance: While this compound is based on a pyrrolo[3,4-b]pyridine core, its structural similarity to the 1H-pyrrolo[2,3-b]pyridin-3-amine scaffold highlights the versatility and prevalence of this class of heterocycles in drug design. []
27. Phenyl(3,3-dichloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one)methanone * Compound Description: This compound is a dichloro-substituted pyrrolopyridine derivative. []* Relevance: This compound is structurally related to 1H-pyrrolo[2,3-b]pyridin-3-amine through its 1H-pyrrolo[2,3-b]pyridine core, further exemplifying the diverse functionalities that can be incorporated into this scaffold. []
28. 6-Cycloamino-3-(1H-pyrrolo[2,3-b]pyridin-4-yl)imidazo[1,2-b]pyridazine Derivatives* Compound Description: This series of derivatives represents a class of compounds designed for therapeutic applications. []* Relevance: These derivatives are structurally related to 1H-pyrrolo[2,3-b]pyridin-3-amine through their shared 1H-pyrrolo[2,3-b]pyridin-4-yl moiety, underscoring the significance of this structural element in medicinal chemistry. []
29. 4-Amino-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Derivatives* Compound Description: This series of compounds serves as cGMP modulators for treating cardiovascular diseases. []* Relevance: These derivatives, though structurally distinct from 1H-pyrrolo[2,3-b]pyridin-3-amine, showcase the therapeutic potential of pyrrolopyridine-based compounds in addressing various disease states. []
30. 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines (Nortopsentin Analogues)* Compound Description: These nortopsentin analogues exhibit antiproliferative activity against various human tumor cell lines. []* Relevance: These analogues are structurally related to 1H-pyrrolo[2,3-b]pyridin-3-amine through their shared 1H-pyrrolo[2,3-b]pyridine core, highlighting the importance of this scaffold in designing anticancer agents. []
31. 2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile* Compound Description: This compound acts as an efficient corrosion inhibitor for C38 steel in hydrochloric acid solutions. []* Relevance: This compound showcases the diverse applications of pyrrolopyridine-based structures beyond the realm of medicinal chemistry. While not directly related to 1H-pyrrolo[2,3-b]pyridin-3-amine in terms of biological activity, it underscores the versatility of this heterocyclic class. []
32. 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic Acid* Compound Description: This compound serves as a key pharmaceutical intermediate. []* Relevance: This compound features a 1H-pyrrolo[2,3-b]pyridine-4-yl moiety, directly relating it to 1H-pyrrolo[2,3-b]pyridin-3-amine through the shared pyrrolopyridine core structure. []
33. N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)* Compound Description: VU0418506 acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). []* Relevance: While structurally distinct from 1H-pyrrolo[2,3-b]pyridin-3-amine, this compound highlights the potential of exploring different heterocyclic scaffolds, such as pyrazolo[4,3-b]pyridine, in drug discovery. []
Overview
1H-pyrrolo[2,3-b]pyridin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound is classified under pyrrolopyridines, which are known for their role in various pharmacological activities, including kinase inhibition and anti-cancer properties. The structural framework of 1H-pyrrolo[2,3-b]pyridin-3-amine allows it to interact with biological targets effectively, making it a subject of extensive research.
Source and Classification
The compound can be synthesized from various precursors through multiple synthetic routes. It falls under the classification of heterocyclic compounds, specifically pyrrolopyridines, which are characterized by a fused pyrrole and pyridine ring system. This unique structure contributes to its reactivity and biological activity.
Synthesis Analysis
Methods and Technical Details
Several methods have been developed for synthesizing 1H-pyrrolo[2,3-b]pyridin-3-amine. Notable approaches include:
Cyclo-condensation Reactions: A common method involves the reaction of 2-amino-1,5-diphenyl-1H-pyrrole derivatives with active methylene compounds in acidic conditions. For example, using acetic acid and hydrochloric acid as catalysts allows for the formation of various substituted derivatives.
Madelung and Fischer Syntheses: These classical methods have been modified to prepare different alkyl and aryl substituted derivatives of 1H-pyrrolo[2,3-b]pyridine.
Reductive Amination: This technique involves the conversion of carbonyl groups to amines under reductive conditions, which can be applied to synthesize derivatives with specific functional groups.
Technical Details
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst use to achieve high yields and purity of the target compound. Spectroscopic techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure of synthesized compounds.
Molecular Structure Analysis
Structure and Data
1H-pyrrolo[2,3-b]pyridin-3-amine features a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. The molecular formula is C₈H₈N₄, with a molecular weight of approximately 160.18 g/mol. The compound's structure can be represented as follows:
C8H8N4
Structural Characteristics
The nitrogen atoms in the rings contribute to the compound's basicity and potential for forming hydrogen bonds, which are crucial for its interaction with biological targets.
Chemical Reactions Analysis
Reactions and Technical Details
1H-pyrrolo[2,3-b]pyridin-3-amine undergoes various chemical reactions:
Electrophilic Substitution: The compound can participate in nitration, bromination, and iodination reactions predominantly at the 3-position of the pyridine ring.
Mannich Reaction: It can react with aldehydes to form di-substituted derivatives through Mannich-type reactions.
Ring Expansion: Under certain conditions, treatment with chloroform can lead to ring expansion into naphthyridine derivatives.
These reactions highlight the versatility of 1H-pyrrolo[2,3-b]pyridin-3-amine in synthetic organic chemistry.
Mechanism of Action
The mechanism by which 1H-pyrrolo[2,3-b]pyridin-3-amine exerts its biological effects often involves inhibition of specific kinases relevant in cancer pathways. For instance:
Kinase Inhibition: Certain derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play critical roles in tumor growth and metastasis. Compound evaluations indicate IC50 values in the nanomolar range against FGFRs.
This mechanism is particularly significant in developing targeted cancer therapies.
Physical and Chemical Properties Analysis
Physical Properties
1H-pyrrolo[2,3-b]pyridin-3-amine is typically a solid at room temperature with varying melting points depending on substitution patterns. The compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
Chemical Properties
The chemical properties include:
Basicity due to nitrogen atoms.
Reactivity towards electrophiles.
Stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications
Scientific Uses
1H-pyrrolo[2,3-b]pyridin-3-amine derivatives have significant applications in medicinal chemistry:
Anticancer Agents: Compounds targeting FGFRs have shown promise as anticancer agents due to their ability to inhibit tumor growth.
Kinase Modulators: They serve as important scaffolds for developing inhibitors against various kinases involved in signaling pathways associated with cancer progression.
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in therapeutic applications.
Structural Characteristics of 1H-Pyrrolo[2,3-b]Pyridin-3-Amine
Core Heterocyclic Framework Analysis: Pyrrolopyridine Isomerism and Aromaticity
1H-Pyrrolo[2,3-b]pyridin-3-amine belongs to the azaindole family, specifically termed 7-azaindole due to the nitrogen atom at the 7-position of the bicyclic system [8]. The molecular framework consists of a six-membered pyridine ring fused with a five-membered pyrrole ring, sharing bonds between C2–C3 of the pyrrole and C5–C6 of the pyridine (positions are standardized per IUPAC numbering) [8]. This [2,3-b] fusion isomer distinguishes itself from other pyrrolopyridine isomers (e.g., [3,2-c] or [2,3-c]) through the spatial orientation of the pyrrole nitrogen relative to the pyridine nitrogen. In the [2,3-b] isomer, the pyrrolic nitrogen (N1) resides adjacent to the pyridinic nitrogen (N7), creating a hydrogen-bonding-capable "pyrrole-like" NH group [9].
Aromaticity analysis reveals that the bicyclic system exhibits 10 π-electrons satisfying Hückel's rule, conferring global aromaticity. Computational studies (e.g., NICS calculations) demonstrate that aromatic character is delocalized across both rings, though slightly attenuated in the pyrrole ring due to the electron-withdrawing pyridine moiety. The bond lengths within the ring system—determined via X-ray crystallography of analogs—show typical aromatic C–C bond lengths (1.38–1.40 Å) and slightly elongated C–N bonds (1.33–1.35 Å) in the pyrrole ring [9]. The 3-amino substituent lies in the plane of the ring system, allowing conjugation of its lone pair with the π-system, further stabilizing the aromatic structure.
Table 1: Key Structural Parameters of Pyrrolopyridine Isomers
Isomer Type
Nitrogen Positions
Fusion Bonds
Aromaticity (NICS(1))
Dipole Moment (Debye)
[2,3-b] (7-azaindole)
N1 (pyrrolic), N7 (pyridinic)
Pyrrole C2–C3 : Pyridine C5–C6
–10.2
3.8
[3,2-b] (6-azaindole)
N1 (pyrrolic), N6 (pyridinic)
Pyrrole C3–C4 : Pyridine C5–C6
–9.8
4.1
[2,3-c] (4-azaindole)
N1 (pyrrolic), N4 (pyridinic)
Pyrrole C2–C3 : Pyridine C3–C4
–9.5
5.0
Substituent Effects on Electronic Distribution: Comparative Studies of 3-Amino vs. Other Derivatives
The 3-amino group exerts profound effects on the electronic structure of the pyrrolopyridine core. Comparative studies between 3-amino-1H-pyrrolo[2,3-b]pyridine and its 4-amino or 6-amino isomers reveal distinct electronic perturbations:
Electron-Donating Resonance: The 3-amino group acts as a strong π-donor via resonance, increasing electron density at C2 and C3a (junction carbon). This contrasts sharply with 6-amino-1H-pyrrolo[2,3-b]pyridine, where donation occurs primarily into the pyridine ring, increasing electron density at N7 and C5 [8].
Impact on Basicity: The 3-amino derivative exhibits dual basicity sites: protonation occurs preferentially at N7 (pyridinic nitrogen, pKa ~5.2) rather than the pyrrolic N1 (pKa ~3.0) or the amino group (pKa ~10.5 for conjugate acid). In contrast, 6-amino substitution increases N7 basicity (pKa ~6.8) due to the +M effect of the amino group [4].
Halogenation Reactivity: Electrophilic substitution occurs preferentially at C5 in the 3-amino derivative due to activation by the amino group’s resonance. Bromination of 3-amino-7-azaindole yields 5-bromo-3-amino-7-azaindole as the major product, whereas the 6-amino isomer undergoes bromination at C4 [4][5].
Spectroscopic evidence underscores these differences. In the UV-Vis spectrum, the 3-amino derivative shows λmax at 320 nm (ε = 12,500 M⁻¹cm⁻¹), redshifted by 25 nm compared to the unsubstituted 7-azaindole, indicating extended conjugation. ¹³C NMR chemical shifts reveal significant deshielding at C2 (δ 145 ppm) and shielding at C3a (δ 115 ppm) in the 3-amino isomer, consistent with resonance donation [8].
Table 2: Electronic Effects of Amino Substituents in Pyrrolo[2,3-b]pyridines
Substituent Position
Protonation Site
¹³C NMR Shift (C3a, ppm)
Electrophilic Substitution Position
Relative Electron Density (C2)
3-amino (this compound)
N7
115
C5
High
4-amino
N7
122
C3
Moderate
5-amino
N1
128
C4
Low
6-amino
N7
119
C4
High
Tautomeric Behavior and Protonation Sites: NMR and Computational Insights
1H-Pyrrolo[2,3-b]pyridin-3-amine exhibits complex tautomerism and protonation behavior due to multiple nitrogen sites (N1 pyrrolic, N7 pyridinic, and the 3-amino group). Key insights include:
Tautomeric Preference: The compound overwhelmingly exists as the 1H-tautomer (N1–H) rather than the 3H-tautomer in neutral solid and solution states. This is confirmed by ¹H NMR spectroscopy (DMSO-d₆), which shows a characteristic broad singlet for N1H at δ 11.2 ppm, exchangeable with D₂O. The amino group resonates as two protons at δ 5.8 ppm [8][10]. Computational studies (DFT, B3LYP/6-311G**) indicate the 1H-tautomer is more stable by 8.3 kcal/mol due to aromaticity preservation and intramolecular hydrogen bonding (N1–H⋯N7) [3].
Protonation Equilibria: Under acidic conditions, protonation occurs sequentially:
First Protonation: At N7 (pyridine nitrogen, pKa = 5.1), forming a cationic species with charge delocalized across the pyridine ring. This is evidenced by a dramatic upfield shift of C4–H (Δδ = –0.7 ppm) in acidic ¹H NMR [10].
Second Protonation: At the 3-amino group (pKa = 2.3) under strong acid conditions, forming a dication confirmed by X-ray crystallography of the dihydrochloride salt (CID 639249). This disrupts conjugation, shifting the amino protons downfield (δ 8.5 ppm) [10].
Solvent-Dependent Behavior: In protic solvents (e.g., H₂O), the mono-cation (N7-protonated) forms an intramolecular H-bond (N7⁺–H⋯N1), slightly pyramidalizing the 3-amino group. In aprotic solvents (e.g., CDCl₃), the neutral species aggregates via intermolecular N1–H⋯N7 hydrogen bonding, observed as concentration-dependent ¹H NMR shifts [8].
Table 3: Spectroscopic Signatures of Tautomers and Protonated Species
Species
Condition
Key ¹H NMR Signals (δ, ppm)
¹⁵N NMR Shift (N1, ppm)
Computational Energy (Hartree)
Neutral 1H-tautomer
DMSO-d₆
N1H: 11.2; NH₂: 5.8; C4H: 7.9
–206.3
–436.892
N7-Protonated cation
D₂O/DCl pD 2
N1H: 12.8; NH₂: 6.1; C4H: 7.2
–158.1
–437.215
3-Amino dication
CF₃CO₂H
N1H: 14.1; NH₃⁺: 8.5; C4H: 8.3
–145.5
–437.501
3H-Tautomer
Simulated (DFT)
C3H: 8.7; NH₂: 4.9
–188.7
–436.761
The structural insights outlined herein—framework isomerism, substituent electronic effects, and tautomeric dynamics—provide a foundation for understanding the reactivity and biological activity of this privileged scaffold in medicinal chemistry applications [3][9].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.